![molecular formula C21H17FN4O2 B243627 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B243627.png)
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide is not fully understood. However, studies have shown that the compound can inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide are still being studied. However, research has shown that the compound can induce apoptosis in cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide in lab experiments is its high selectivity for protein kinases. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, the compound's limited solubility in water can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another potential direction is the study of the compound's interactions with other proteins and enzymes to gain a better understanding of its mechanism of action. Additionally, further research is needed to determine the compound's potential as a therapeutic agent for the treatment of various diseases.
Conclusion
In conclusion, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide is a chemical compound with potential applications in various scientific research fields. Its high selectivity for protein kinases makes it a useful tool for studying the role of these enzymes in various cellular processes. However, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate product is then reacted with N-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazole-5-amine in the presence of triethylamine to form N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide has shown potential applications in various scientific research fields. One of the primary areas of interest is its use as a fluorescent probe for the detection of protein kinase activity. The compound has also been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C21H17FN4O2 |
---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C21H17FN4O2/c1-13-10-19-20(25-26(24-19)16-8-6-15(22)7-9-16)12-18(13)23-21(27)14-4-3-5-17(11-14)28-2/h3-12H,1-2H3,(H,23,27) |
InChI-Schlüssel |
OSSGVDNLXSQYKL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.